molecular formula C24H24N2O3 B554755 H-Gln(Trt)-OH CAS No. 102747-84-2

H-Gln(Trt)-OH

Cat. No.: B554755
CAS No.: 102747-84-2
M. Wt: 388.5 g/mol
InChI Key: XIFFJPJZPDCOJH-NRFANRHFSA-N
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Description

H-Gln(Trt)-OH, also known as Nδ-Trityl-L-glutamine, is a protected form of the amino acid glutamine. The trityl group (Trt) is used to protect the amino group during peptide synthesis, ensuring that the glutamine residue remains intact and functional throughout the process. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gln(Trt)-OH is typically synthesized through the protection of the amino group of glutamine with a trityl group. The process involves the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gln(Trt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reactions: The protected glutamine can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: L-glutamine.

    Coupling: Peptides containing the glutamine residue.

Scientific Research Applications

H-Gln(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: Utilized in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of H-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of glutamine, preventing unwanted side reactions during the synthesis process. Once the desired peptide is synthesized, the trityl group is removed under acidic conditions, revealing the functional amino group of glutamine.

Comparison with Similar Compounds

H-Gln(Trt)-OH can be compared with other protected amino acids used in peptide synthesis, such as:

    Fmoc-Gln(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    Boc-Gln(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) group for protection.

Uniqueness

This compound is unique due to the stability of the trityl group and its ease of removal under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial.

Similar Compounds

  • Fmoc-Gln(Trt)-OH
  • Boc-Gln(Trt)-OH
  • Z-Gln(Trt)-OH : Uses a benzyloxycarbonyl (Z) group for protection.

Properties

IUPAC Name

(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFJPJZPDCOJH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428606
Record name H-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102747-84-2
Record name N-(Triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102747-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamine, N-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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